Capivasertib

Catalog No.
S547924
CAS No.
1143532-39-1
M.F
C21H25ClN6O2
M. Wt
428.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capivasertib

CAS Number

1143532-39-1

Product Name

Capivasertib

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N

SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Solubility

Freely soluble

Synonyms

4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide, AZD5363, capivasertib

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Description

The exact mass of the compound Capivasertib is 428.17275 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Capivasertib targets a protein molecule called AKT, also known as protein kinase B or PKB. AKT plays a crucial role in cell growth and survival. In some cancers, the AKT signaling pathway is overactive, promoting uncontrolled cell division. Capivasertib acts as an inhibitor, binding to a specific site on AKT and blocking its activity. This disrupts the cancer cells' growth signals, potentially leading to cell death or growth arrest [].

Source

Clinical Trials

Capivasertib is primarily being studied for the treatment of breast cancer, particularly estrogen receptor (ER)-positive, HER2-negative breast cancer. This type of breast cancer is often driven by an overactive AKT pathway, making Capivasertib a promising therapeutic candidate [].

The drug has shown promising results in clinical trials. The CAPtello-291 trial, a phase III study, investigated Capivasertib in combination with hormone therapy for patients with ER-positive, HER2-negative advanced breast cancer. The results demonstrated that Capivasertib significantly increased the time it took for the cancer to progress compared to hormone therapy alone [].

Capivasertib, also known by its brand name Truqap, is an orally administered medication primarily used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. This compound acts as a selective inhibitor of all three isoforms of serine/threonine kinase AKT (AKT1, AKT2, and AKT3), which are crucial in regulating various cellular processes including metabolism, proliferation, and survival . By inhibiting AKT, Capivasertib interferes with the signaling pathways that promote tumor growth and resistance to therapies.

As mentioned earlier, Capivasertib acts by inhibiting the AKT signaling pathway in cancer cells. AKT is involved in promoting cell proliferation, survival, and metabolism. By blocking AKT activation, Capivasertib disrupts these processes and hinders cancer cell growth [].

Studies have shown that Capivasertib can also inhibit other signaling pathways involved in cancer progression, potentially contributing to its effectiveness [].

Clinical trials have identified several adverse effects associated with Capivasertib treatment, including diarrhea, fatigue, nausea, and mouth sores. Less common side effects can include increased blood sugar, decreased white blood cell count, and rash.

Capivasertib is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant [].

Capivasertib functions by binding to the active site of the AKT protein kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are often activated in cancer cells due to mutations or loss of function in tumor suppressor genes like phosphatase and tensin homolog (PTEN) . The chemical structure of Capivasertib is represented by the formula C21H25ClN6O2, with a molar mass of 428.92 g/mol .

The biological activity of Capivasertib has been demonstrated in clinical trials where it showed significant efficacy when combined with fulvestrant in patients with advanced breast cancer. The median progression-free survival was notably longer in patients receiving Capivasertib compared to those on placebo . Common adverse reactions include diarrhea, skin reactions, increased blood glucose levels, and hematological changes such as decreased lymphocytes and hemoglobin .

Capivasertib can be synthesized through a multi-step chemical process involving the formation of its pyrrolopyrimidine core structure. The synthesis typically includes:

  • Formation of the pyrrolopyrimidine scaffold.
  • Introduction of the necessary side chains to achieve the desired pharmacological properties.
  • Purification and characterization using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Capivasertib is primarily indicated for use in combination with fulvestrant for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative locally advanced or metastatic breast cancer exhibiting specific genetic alterations (e.g., PIK3CA mutations) after prior endocrine therapy . Its approval by regulatory authorities like the United States Food and Drug Administration was based on its promising clinical efficacy.

Interaction studies have shown that Capivasertib is primarily metabolized by cytochrome P450 enzyme CYP3A4 and UDP-glucuronosyltransferase 2B7. This suggests potential drug-drug interactions with other medications that are substrates or inhibitors of these metabolic pathways . The compound's pharmacokinetics indicate a half-life of approximately 8.3 hours, which informs dosing regimens .

Several compounds exhibit similar mechanisms of action as Capivasertib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
AlpelisibSelective inhibitor of phosphatidylinositol 3-kinase alphaApproved for specific PIK3CA mutations only
EverolimusInhibitor of mammalian target of rapamycinBroad application in various cancers
PirtobrutinibBruton tyrosine kinase inhibitorTargets B-cell malignancies

Capivasertib stands out due to its comprehensive inhibition across all AKT isoforms, making it potentially effective in a broader range of tumors compared to more targeted therapies like alpelisib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

428.1727518 g/mol

Monoisotopic Mass

428.1727518 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WFR23M21IE

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Capivasertib, in combination with fulvestrant, is indicated for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alteration as detected by an FDA-approved test following progression on at least one endocrine-based regimen in the metastatic setting or recurrence on or within 12 months of completing adjuvant therapy.
Treatment of breast cancer , Treatment of prostate cance

Pharmacology

Capivasertib is a novel pyrrolopyrimidine derivative, and an orally available inhibitor of the serine/threonine protein kinase AKT (protein kinase B) with potential antineoplastic activity. Capivasertib binds to and inhibits all AKT isoforms. Inhibition of AKT prevents the phosphorylation of AKT substrates that mediate cellular processes, such as cell division, apoptosis, and glucose and fatty acid metabolism. A wide range of solid and hematological malignancies show dysregulated PI3K/AKT/mTOR signaling due to mutations in multiple signaling components. By targeting AKT, the key node in the PIK3/AKT signaling network, this agent may be used as monotherapy or combination therapy for a variety of human cancers.

Mechanism of Action

Capivasertib is an inhibitor of all 3 isoforms of serine/threonine kinase AKT (AKT1, AKT2, and AKT3) and inhibits phosphorylation of downstream AKT substrates. AKT activation in tumors is a result of activation of upstream signaling pathways, mutations in AKT1, loss of phosphatase and tensin homolog (PTEN) function, and mutations in the catalytic subunit alpha of phosphatidylinositol 3-kinase (PIK3CA).

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1143532-39-1

Absorption Distribution and Excretion

The capivasertib steady-state AUC is 8,069 h·ng/mL (37%) and Cmax is 1,371 ng/mL (30%). Steady-state concentrations are predicted to be attained on the 3rd and 4th dosing day of each week, starting week 2. Capivasertib plasma concentrations are approximately 0.5% to 15% of the steady-state Cmax during the off-dosing days. Capivasertib AUC and Cmax are proportional with doses over a range of 80 to 800 mg (0.2 to 2 times the approved recommended dosage). Tmax is approximately 1-2 hours. The absolute bioavailability is 29%. No clinically meaningful differences in capivasertib pharmacokinetics were observed following the administration of capivasertib with a high-fat meal (approximately 1,000 kcal; fat 60%) or a low-fat meal (approximately 400 kcal; fat 26%).
Following a single radiolabeled oral dose of 400 mg, the mean total recovery was 45% from urine and 50% from feces.
The steady-state oral volume of distribution is 1,847 L (36%).
The steady-state oral clearance of capivasertib is 50 L/h (37% CV), and renal clearance was 21% of total clearance.

Metabolism Metabolites

Capivasertib is primarily metabolized by CYP3A4 and UGT2B7.

Wikipedia

Capivasertib

Biological Half Life

The half-life of capivasertib is 8.3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Toren P, Kim S, Cordonnier T, Crafter C, Davies BR, Fazli L, Gleave ME, Zoubeidi A. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models. Eur Urol. 2014 Aug 20. pii: S0302-2838(14)00748-9. doi: 10.1016/j.eururo.2014.08.006. [Epub ahead of print] PubMed PMID: 25151012.
2: Li J, Davies BR, Han S, Zhou M, Bai Y, Zhang J, Xu Y, Tang L, Wang H, Liu YJ, Yin X, Ji Q, Yu DH. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. J Transl Med. 2013 Oct 2;11:241. doi: 10.1186/1479-5876-11-241. PubMed PMID: 24088382; PubMed Central PMCID: PMC3850695.
3: Addie M, Ballard P, Buttar D, Crafter C, Currie G, Davies BR, Debreczeni J, Dry H, Dudley P, Greenwood R, Johnson PD, Kettle JG, Lane C, Lamont G, Leach A, Luke RW, Morris J, Ogilvie D, Page K, Pass M, Pearson S, Ruston L. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin -4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013 Mar 14;56(5):2059-73. doi: 10.1021/jm301762v. Epub 2013 Feb 26. PubMed PMID: 23394218.
4: Maynard J, Ricketts SA, Gendrin C, Dudley P, Davies BR. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363. Mol Imaging Biol. 2013 Aug;15(4):476-85. doi: 10.1007/s11307-013-0613-3. PubMed PMID: 23344784.
5: Lamoureux F, Thomas C, Crafter C, Kumano M, Zhang F, Davies BR, Gleave ME, Zoubeidi A. Blocked autophagy using lysosomotropic agents sensitizes resistant prostate tumor cells to the novel Akt inhibitor AZD5363. Clin Cancer Res. 2013 Feb 15;19(4):833-44. doi: 10.1158/1078-0432.CCR-12-3114. Epub 2012 Dec 20. PubMed PMID: 23258740.
6: Davies BR, Greenwood H, Dudley P, Crafter C, Yu DH, Zhang J, Li J, Gao B, Ji Q, Maynard J, Ricketts SA, Cross D, Cosulich S, Chresta CC, Page K, Yates J, Lane C, Watson R, Luke R, Ogilvie D, Pass M. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012 Apr;11(4):873-87. doi: 10.1158/1535-7163.MCT-11-0824-T. Epub 2012 Jan 31. PubMed PMID: 22294718.

Explore Compound Types